1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one
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Overview
Description
1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is a synthetic compound known for its potential applications in various scientific fields. Its intricate structure combines a chlorinated pyridine, a pyrrolidine ring, and a tetrazole ring linked through a sulfur-containing ethanone chain. This multifaceted structure allows it to participate in diverse chemical interactions, making it valuable for research and industrial applications.
Preparation Methods
The synthesis of 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves several key steps:
Synthetic Routes and Reaction Conditions:
Preparation of 3-chloropyridine-4-ol: : Starting with 3-chloropyridine, the hydroxyl group is introduced via an electrophilic substitution reaction.
Formation of 3-[(3-chloropyridin-4-yl)oxy]pyrrolidine: : The prepared 3-chloropyridine-4-ol undergoes a nucleophilic substitution reaction with pyrrolidine, resulting in the ether linkage.
Synthesis of 1-methyl-1H-1,2,3,4-tetrazol-5-thiol: : This step involves the reaction of methyl hydrazine with carbon disulfide and sodium azide under controlled conditions to form the tetrazole ring.
Final Coupling Reaction: : The ether and tetrazole derivatives are coupled using a sulfur-containing ethanone as a linker under specific conditions, including temperature and solvent selection.
Industrial Production Methods: In industrial settings, these reactions are typically scaled up using continuous flow chemistry techniques to ensure consistent yields and product purity. The process optimization involves precise control of reaction parameters and the use of high-throughput screening to identify ideal conditions.
Chemical Reactions Analysis
1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, which include:
Types of Reactions:
Oxidation: : The compound can undergo oxidation, primarily affecting the sulfur atom in the ethanone chain.
Reduction: : Reductive reactions may target the chlorinated pyridine ring or the tetrazole ring, depending on the reducing agent used.
Substitution: : Nucleophilic substitution reactions can occur at the chlorinated position on the pyridine ring or the ether linkage with pyrrolidine.
Common Reagents and Conditions:
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Alkyl halides or nucleophiles like amines in polar solvents.
Major Products:
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Hydrogenated derivatives of the pyridine and tetrazole rings.
Substitution: : Alkylated or aminated derivatives at the pyridine or ether linkage.
Scientific Research Applications
1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is utilized in several scientific research areas, including:
Chemistry:
As a reagent in organic synthesis to construct complex molecular architectures.
In catalysis studies to understand reaction mechanisms and develop new catalytic systems.
Biology:
As a probe in biochemical assays to study protein-ligand interactions.
In cellular studies to investigate its effects on cellular pathways and functions.
Medicine:
Potential use as a lead compound in drug discovery for targeting specific biological pathways.
Investigation of its pharmacokinetics and pharmacodynamics in preclinical studies.
Industry:
Application in the development of advanced materials with specific properties.
Use in agrochemical research for developing novel pesticides or herbicides.
Mechanism of Action
The mechanism of action of 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound's unique structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. The pyridine and pyrrolidine rings may interact with hydrophobic pockets, while the tetrazole ring can engage in hydrogen bonding or ionic interactions. The sulfur-containing ethanone chain can participate in redox reactions, influencing the compound's overall activity.
Comparison with Similar Compounds
1-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one: : Similar but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
1-{3-[(3-fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one: : Substitution with fluorine, impacting its stability and interactions with biological targets.
The chlorinated version exhibits a balance of reactivity and stability, making it suitable for diverse applications.
There you have it, a comprehensive rundown of 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one. How deep do you want to go down this rabbit hole?
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O2S/c1-19-13(16-17-18-19)23-8-12(21)20-5-3-9(7-20)22-11-2-4-15-6-10(11)14/h2,4,6,9H,3,5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQFGSSPXGGEEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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